5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound features a chloromethyl group and a fluoro-methyl-substituted phenyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both halogen and methyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.
This compound can be classified under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities and have been studied extensively for their potential as pharmaceuticals. The specific structure of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole positions it within a subclass of substituted oxadiazoles that exhibit interesting physicochemical properties.
The synthesis of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole typically involves several key steps:
The cyclization process may utilize methods such as the Vilsmeier reaction or microwave-assisted synthesis to enhance efficiency. For instance, microwave-assisted methods have been shown to reduce reaction times significantly while improving yields due to better energy distribution within the reaction mixture .
The molecular structure of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole can be depicted as follows:
5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary widely depending on the desired transformation but typically involve inert atmospheres to prevent unwanted side reactions .
The mechanism of action for 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole largely depends on its application in medicinal chemistry. In biological contexts, it may interact with specific enzymes or receptors, influencing their activity through competitive inhibition or other mechanisms. The precise pathways involved would vary based on the biological target being studied .
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability, while Infrared (IR) spectroscopy can provide information about functional groups present in the molecule.
5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole finds applications in several scientific domains:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement potential sparked pharmaceutical interest [1] [2]. The 1960s marked a watershed with the clinical introduction of Oxolamine (Perebron), a cough suppressant featuring the 1,2,4-oxadiazole nucleus. This established the scaffold’s druggability [1]. Subsequent decades witnessed systematic diversification, yielding drugs like the vasodilator Butalamine, the anxiolytic Fasiplon, the antiviral Pleconaril, and the muscular dystrophy therapeutic Ataluren (Fig. 1) [1] [4].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Anti-tussive | 3-Phenyl substitution |
Prenoxdiazine | Anti-tussive | 3-(2,4-Dimethylphenyl) substitution |
Butalamine | Vasodilator | 3-(p-Aminophenyl) substitution |
Fasiplon | Anxiolytic | 5-(Pyridyl) substitution |
Pleconaril | Antiviral | 3-(3-Methylisoxazol-5-yl) substitution |
Ataluren | Anti-muscular dystrophy | 3-(4-Fluorophenyl) substitution |
Critically, the discovery of phidianidine A and B (2011), cytotoxic marine alkaloids isolated from Phidiana militaris, and quisqualic acid, a plant-derived neurotransmitter agonist, underscored the scaffold’s natural occurrence and relevance to bioactive metabolite design [1]. This historical trajectory illustrates a shift from serendipitous discovery to rational exploitation of the 1,2,4-oxadiazole core in addressing diverse therapeutic targets, including oncology (cytotoxicity), neurology (CXCR4/PTP1B modulation), and infectious diseases [1] [5].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing inherent metabolic liabilities while preserving pharmacophore geometry and electronic profiles [1] [4] [5]. This bioisosteric equivalence arises from:
For example, replacing the labile ester group in early β-lactamase inhibitors with a 1,2,4-oxadiazole ring yielded compounds with enhanced plasma stability without compromising penicillin-binding protein affinity [1] [10]. Similarly, incorporating the ring into kinase inhibitors mitigated amide bond hydrolysis, prolonging half-life in vivo [5] [8]. This strategic substitution is paramount in designing orally active agents targeting intracellular enzymes or receptors susceptible to hydrolytic degradation.
The biological profile of 1,2,4-oxadiazoles is exquisitely sensitive to substitutions at the C3 and C5 positions, enabling fine-tuning of potency, selectivity, and physicochemical properties [2] [6] [9]. Key substituent effects include:
Table 2: Impact of C3/C5 Substituents on Biological Activity of 1,2,4-Oxadiazoles
C3 Substituent | C5 Substituent | Key Biological Activity | Potency (EC~50~/IC~50~/MIC) | Reference Context |
---|---|---|---|---|
4-Fluoro-3-methylphenyl | Chloromethyl (-CH~2~Cl) | Antibacterial (Xoo) | 19.44 μg/mL (5v) | [6] [9] |
Phenyl | 5-(4-Fluorobenzyl)oxadiazole | Nematocidal (M. incognita) | Moderate activity | [9] |
4-(Trifluoromethyl)pyridyl | Thiadiazole-thioether | Fungicidal (Valsa mali) | EC~50~ = 2.113 μg/mL (6p) | [7] |
4-Indolyl | Biphenyl ether | Antibacterial (MRSA) | MIC = 2 μM (12) | [10] |
4-Fluorophenyl | - | Anti-muscular dystrophy (Ataluren) | Clinically approved | [1] [4] |
Quinazolin-4-one hybrid | - | Antiproliferative (Dual EGFR/BRAF~V600E~ inhibitor) | IC~50~ < 0.5 μM (9b, 9c, 9h) | [8] |
Quantum chemical analyses confirm that electron-withdrawing C3 substituents significantly lower the LUMO energy of the 1,2,4-oxadiazole ring, enhancing its electrophilicity and reactivity towards nucleophilic residues in biological targets [2]. This precise modulation via substituent engineering underpins the scaffold’s utility in generating compounds with tailored bioactivity profiles, exemplified by the target structure 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole, which combines a C3 EWG-decorated aryl group with a C5 electrophilic chloromethyl handle.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7